![molecular formula C24H16BrClFNO3S B11647353 (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11647353.png)
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidinedione ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolidinedione ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of bromine, fluorine, and chlorine substituents through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for conditions such as diabetes and cancer.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and antimicrobial properties.
Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interaction with nuclear receptors such as PPARγ, which plays a role in glucose and lipid metabolism.
Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways, leading to reduced inflammation.
Signal Transduction: Modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: Known for its use in treating type 2 diabetes.
Pioglitazone: Another antidiabetic drug with similar structural features.
Troglitazone: An older thiazolidinedione with a different safety profile.
The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H16BrClFNO3S |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H16BrClFNO3S/c25-18-7-10-21(31-14-16-3-1-2-4-20(16)27)17(11-18)12-22-23(29)28(24(30)32-22)13-15-5-8-19(26)9-6-15/h1-12H,13-14H2/b22-12- |
InChI Key |
DBWUTYMMVIGWAC-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone](/img/structure/B11647270.png)
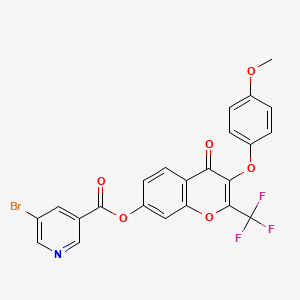
![11-(4-methylphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11647288.png)
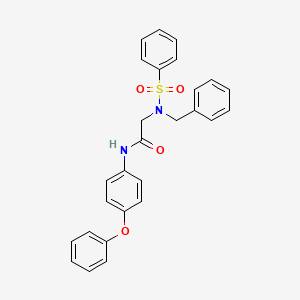
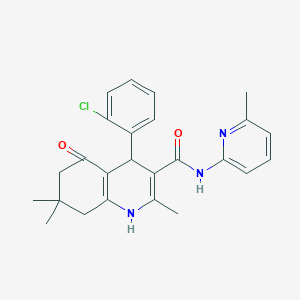
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B11647312.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647320.png)
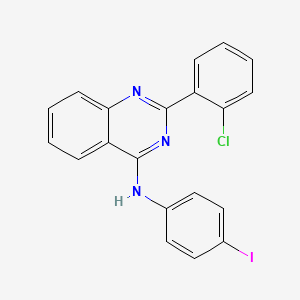
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647337.png)
![2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B11647338.png)
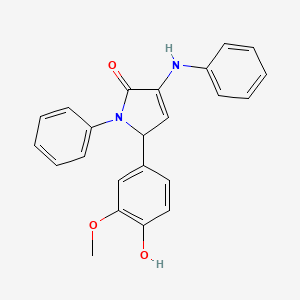
![ethyl (2Z)-2-(2-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647351.png)
